molecular formula C15H9ClF2N4O B278857 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278857
M. Wt: 334.71 g/mol
InChI Key: MWNCRHTUBXQVJY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. It belongs to the class of compounds known as triazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. It has also been shown to have antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments include its potential as a therapeutic agent in various scientific research applications. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide. These include further research to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, there is a need for further research to explore its potential side effects and toxicity.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been carried out using various methods. One of the most commonly used methods involves the reaction of 4-chlorophenylhydrazine with 2,4-difluorobenzonitrile in the presence of a catalyst such as copper(II) sulfate pentahydrate. The resulting product is then treated with triazole and carboxylic acid to obtain the desired compound.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fungal activities. It has also been studied for its potential as an anti-diabetic agent.

properties

Product Name

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C15H9ClF2N4O

Molecular Weight

334.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2,4-difluorophenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C15H9ClF2N4O/c16-9-1-4-11(5-2-9)22-8-19-14(21-22)15(23)20-13-6-3-10(17)7-12(13)18/h1-8H,(H,20,23)

InChI Key

MWNCRHTUBXQVJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)Cl

Origin of Product

United States

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